9-Mesityl-10-methylacridinium Perchlorate
Overview
Description
9-Mesityl-10-methylacridinium Perchlorate is a versatile chemical compound known for its role in various photochemical and photophysical processes. Its efficiency in type II and electron-transfer photooxygenation reactions under visible light irradiation makes it a subject of interest in the field of organic chemistry. The compound engages in singlet oxygen addition to monoalkenes and demonstrates a switch in oxidative mechanisms when exposed to naphthalene derivatives, showcasing its dual functionality as a sensitizer for both singlet oxygen formation and electron-transfer reactions (Griesbeck & Cho, 2007).
Synthesis Analysis
The synthesis of 9-Mesityl-10-methylacridinium ion is highlighted by its remarkable electron-transfer (ET) state, produced through a single step of photoinduced electron transfer. This ET state is characterized by a longer lifetime and higher energy compared to natural photosynthetic reaction centers, without energy loss due to multistep electron-transfer processes, distinguishing it from natural systems (Fukuzumi et al., 2004).
Molecular Structure Analysis
The molecular structure of 9-Mesityl-10-methylacridinium and its derivatives, such as 9-[(mesityloxy)carbonyl]-10-methylacridinium trifluoromethanesulphonate, reveals complex stabilization through a variety of interactions, including electrostatic, C–H⋯O, C–H⋯F, and π–π interactions. These stabilizations contribute to the compound’s distinct structural features and reactivity (Niziołek et al., 2009).
Chemical Reactions and Properties
9-Mesityl-10-methylacridinium Perchlorate acts as a catalyst in various chemical reactions, including dithioacetalization or thioetherification of benzyl alcohols, utilizing aerial dioxygen as a terminal oxidant. The mechanism involves single electron transfer (SET), demonstrating the compound's photocatalytic capabilities (Pramanik et al., 2020).
Physical Properties Analysis
The physical properties of 9-Mesityl-10-methylacridinium Perchlorate, such as solvatochromism, enable its application as a sensor array for multicolor visual discrimination of solvents. This unique feature is based on the compound's composite fluorescent response to various solvent interactions, providing a tool for solvent identification with high accuracy (Du, Deng, & He, 2019).
Scientific Research Applications
1. Dithioacetalization or Thioetherification of Benzyl Alcohols
- Summary of Application: 9-Mesityl-10-methylacridinium perchlorate is used as a visible-light photocatalyst for dithioacetalization or thioetherification of benzyl alcohols in one pot using aerial dioxygen as a terminal oxidant .
- Methods of Application: The compound is used as a photocatalyst under visible light. The reaction involves a single electron transfer (SET) mechanism .
- Results or Outcomes: The use of this compound as a photocatalyst has been rationalized through EPR analysis and Stern–Volmer quenching studies .
2. Synthesis of Phenanthridine-Fused Quinazolinones
- Summary of Application: 9-Mesityl-10-methylacridinium perchlorate is used as a visible-light photocatalyst for the regioselective intramolecular C–N cross-coupling for the synthesis of 14H-quinazolino [3,2-f]phenanthridin-14-one .
- Methods of Application: The compound is used as a photocatalyst under visible light (450–470 nm). The reaction involves a radical pathway via a SET mechanism .
- Results or Outcomes: The use of this compound as a photocatalyst has been rationalized through experiments with BHT, TEMPO, and Stern–Volmer quenching studies .
3. Anti-Markovnikov Hydroamination and Hydroetherification Reactions
- Summary of Application: 9-Mesityl-10-methylacridinium perchlorate is used as a metal-free, visible-light mediated catalyst for anti-Markovnikov hydroamination and hydroetherification reactions .
- Methods of Application: The compound is used as a catalyst under visible light. The reaction involves an organic photoredox system .
- Results or Outcomes: The use of this compound as a catalyst has been demonstrated in the presence of O2 .
4. Metal-Free Ring-Opening Metathesis Polymerization
- Summary of Application: 9-Mesityl-10-methylacridinium Perchlorate is used as a photooxygenation catalyst for metal-free ring-opening metathesis polymerization .
- Methods of Application: The compound is used as a catalyst under visible light. The reaction involves a radical pathway .
- Results or Outcomes: The use of this compound as a catalyst has been demonstrated in various reactions .
5. One-Pot Synthesis of Oxazoles from 2H-Azirines and Aldehydes
- Summary of Application: 9-Mesityl-10-methylacridinium Perchlorate is used as a photooxygenation catalyst for the one-pot synthesis of oxazoles from 2H-azirines and aldehydes .
- Methods of Application: The compound is used as a catalyst under visible light. The reaction involves a radical pathway .
- Results or Outcomes: The use of this compound as a catalyst has been demonstrated in various reactions .
6. Hydrotrifluoromethylation of Styrenes
- Summary of Application: 9-Mesityl-10-methylacridinium Perchlorate is used as a catalyst for the hydrotrifluoromethylation of styrenes .
- Methods of Application: The compound is used as a catalyst under visible light. The reaction involves a radical pathway .
- Results or Outcomes: The use of this compound as a catalyst has been demonstrated in various reactions .
7. Anti-Markovnikov Hydroamination of Alkenes
- Summary of Application: 9-Mesityl-10-methylacridinium Perchlorate is used as a catalyst for the anti-Markovnikov hydroamination of alkenes .
- Methods of Application: The compound is used as a catalyst under visible light. The reaction involves a radical pathway .
- Results or Outcomes: The use of this compound as a catalyst has been demonstrated in various reactions .
8. Addition of Carboxylic Acids to Alkenes
- Summary of Application: 9-Mesityl-10-methylacridinium Perchlorate is used as a catalyst for the addition of carboxylic acids to alkenes .
- Methods of Application: The compound is used as a catalyst under visible light. The reaction involves a radical pathway .
- Results or Outcomes: The use of this compound as a catalyst has been demonstrated in various reactions .
9. Hydrotrifluoromethylation of Styrenes
- Summary of Application: 9-Mesityl-10-methylacridinium Perchlorate is used as a catalyst for the hydrotrifluoromethylation of styrenes .
- Methods of Application: The compound is used as a catalyst under visible light. The reaction involves a radical pathway .
- Results or Outcomes: The use of this compound as a catalyst has been demonstrated in various reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N.ClHO4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBERYWDLWXNO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580419 | |
Record name | 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60580419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Mesityl-10-methylacridinium Perchlorate | |
CAS RN |
674783-97-2 | |
Record name | 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60580419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Mesityl-10-methylacridinium Perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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